molecular formula C10H5BrFNO2 B15064420 4-Bromo-8-fluoroquinoline-3-carboxylic acid

4-Bromo-8-fluoroquinoline-3-carboxylic acid

Cat. No.: B15064420
M. Wt: 270.05 g/mol
InChI Key: FPWGIAKAXPBQTG-UHFFFAOYSA-N
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Description

4-Bromo-8-fluoroquinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine and fluorine atoms at the 4th and 8th positions, respectively, on the quinoline ring, along with a carboxylic acid group at the 3rd position. The incorporation of halogen atoms into the quinoline structure often enhances the biological activity and chemical reactivity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-8-fluoroquinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of 2-trifluoromethylaniline with methyl acetates in the presence of a base, followed by bromination and carboxylation reactions . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-8-fluoroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Cross-Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The quinoline ring can be oxidized or reduced, leading to different derivatives with varied properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Cross-Coupling Reactions: Palladium catalysts and bases such as potassium carbonate in organic solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include substituted quinolines, which can exhibit enhanced biological activities or serve as intermediates for further chemical transformations.

Scientific Research Applications

4-Bromo-8-fluoroquinoline-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-8-fluoroquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity and selectivity, leading to inhibition or modulation of the target’s activity. The pathways involved may include disruption of cellular processes or interference with signal transduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 8-Fluoroquinoline-3-carboxylic acid
  • 4-Bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester
  • 4-Chloro-8-fluoroquinoline

Uniqueness

4-Bromo-8-fluoroquinoline-3-carboxylic acid is unique due to the specific positioning of the bromine and fluorine atoms, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher potency or selectivity in certain applications, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H5BrFNO2

Molecular Weight

270.05 g/mol

IUPAC Name

4-bromo-8-fluoroquinoline-3-carboxylic acid

InChI

InChI=1S/C10H5BrFNO2/c11-8-5-2-1-3-7(12)9(5)13-4-6(8)10(14)15/h1-4H,(H,14,15)

InChI Key

FPWGIAKAXPBQTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)F)C(=O)O)Br

Origin of Product

United States

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